molecular formula C11H19NO3 B6355861 tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate CAS No. 1803033-61-5

tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate

Cat. No.: B6355861
CAS No.: 1803033-61-5
M. Wt: 213.27 g/mol
InChI Key: VGDCXKATFLOEHF-QMMMGPOBSA-N
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Description

tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate: is an organic compound belonging to the class of carbamate esters. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The carbamate group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted carbamates and amines.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Investigated for its potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can modulate the activity of γ-secretase by interacting with its catalytic site, thereby influencing the production of amyloid-beta peptides . The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCXKATFLOEHF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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